3-(2,4-Dichlorophenyl)propan-1-ol
Description
3-(2,4-Dichlorophenyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol backbone substituted with a 2,4-dichlorophenyl group. The 2,4-dichlorophenyl moiety is a common feature in herbicides, fungicides, and biologically active molecules due to its electron-withdrawing properties and stability .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNJMARRFKAAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441728 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146882-07-7 | |
| Record name | 3-(2,4-dichlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2,4-Dichlorophenyl)propan-1-ol, also known as a derivative of dichlorophenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C9H11Cl2O
- Molecular Weight : 220.09 g/mol
- Functional Groups : Hydroxyl group (-OH), dichlorophenyl moiety
The presence of the dichlorophenyl group enhances its interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.
Biological Activities
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antifungal properties against pathogens such as Candida albicans. Its efficacy was compared with established antifungal agents, demonstrating competitive activity .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Potential Anticancer Activity : Preliminary studies suggest that it could influence cancer cell proliferation through modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity Against Candida albicans
In a study assessing the antifungal properties of this compound, various concentrations were tested against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antifungal treatments. The mechanism was attributed to disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : Appropriate chlorinated phenols and propanol derivatives.
- Reaction Conditions : Optimized temperatures and catalysts to enhance yield.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Table 2: Similar Compounds and Their Activities
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Exhibits anti-inflammatory properties |
| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | C9H11Cl2NO | Potential anticancer activity |
Scientific Research Applications
Chemistry
Chiral Building Block
3-(2,4-Dichlorophenyl)propan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds critical in pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis typically involves multi-step reactions including:
- Reduction of corresponding ketones using chiral catalysts.
- Employing asymmetric hydrogenation for industrial-scale production.
Biology
Biological Activity
Research indicates that this compound exhibits potential biological activity. Studies have shown interactions with various biomolecules, suggesting its role in modulating metabolic pathways .
Mechanism of Action
The compound may interact with specific enzymes or receptors, influencing biochemical pathways crucial for therapeutic effects. Ongoing studies aim to elucidate these mechanisms further .
Pharmaceutical Development
Precursor in Drug Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical agents, including antidepressants like cericlamine, which is derived from related structures . Its ability to inhibit serotonin reuptake positions it as a candidate for treating mood disorders.
Therapeutic Potential
Research suggests that the compound may have applications in treating diseases related to its biological activity. Its interactions with neurotransmitter systems highlight its potential in neuropharmacology .
Agrochemicals
This compound is utilized in the development of agrochemicals. Its chlorinated structure contributes to the efficacy of pesticides and herbicides by enhancing their biological activity against pests and weeds .
Specialty Chemicals
In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals and materials science applications due to its versatile reactivity .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Chiral building block | Used in synthesis of complex organic molecules |
| Biology | Biological activity studies | Interacts with enzymes/receptors |
| Medicine | Precursor for antidepressants | Involved in serotonin reuptake inhibition |
| Agrochemicals | Development of pesticides | Enhances efficacy against pests |
| Industrial Chemicals | Intermediate for specialty chemicals | Utilized in various chemical processes |
Case Study 1: Antidepressant Development
Research on cericlamine (a derivative of this compound) demonstrated its effectiveness as a serotonin reuptake inhibitor. Clinical trials indicated significant improvements in depressive symptoms among participants .
Case Study 2: Agrochemical Efficacy
Field studies on pesticides containing this compound showed a marked reduction in pest populations compared to untreated controls. The chlorinated phenolic structure was pivotal for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Phenyl Ureas and Acetanilides
Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea)
- Structure: Contains a urea group (NH-C(O)-N) instead of a propanol chain.
- Use : Pre-emergence herbicide targeting grasses and broadleaf weeds in crops like corn and soybeans .
- Mechanism : Inhibits protein synthesis in plant meristems.
- Key Difference : The urea functional group enhances herbicidal activity compared to alcohols, but reduces solubility in polar solvents.
3-(2,4-Dichlorophenyl)-1,1-dimethylurea
Table 1: Comparison of Chlorinated Phenyl Derivatives
| Compound | Functional Group | Use | CAS Number | Source |
|---|---|---|---|---|
| 3-(2,4-Dichlorophenyl)propan-1-ol | Propanol | Not explicitly stated | Not provided | N/A |
| Acetochlor | Urea | Herbicide | 34256-82-1 | FAO/WHO Report |
| 3-(2,4-Dichlorophenyl)-1,1-dimethylurea | Urea | Herbicide standard | Not provided | Sigma-Aldrich |
Fluorinated Propanol Analogs
1-(2,4-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol
2,2,3,3,3-Pentafluoro-1-(3-thienyl)propan-1-ol
- Structure: Thienyl-substituted fluorinated propanol.
- Use: Not explicitly stated but likely explored for agrochemical or medicinal applications .
Impact of Fluorination: Fluorinated analogs exhibit enhanced metabolic stability and binding affinity compared to non-fluorinated alcohols like this compound .
Triazole and Quinazolinone Derivatives
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol
- Structure : Propan-2-ol with triazole and indole substituents.
- Use : Antifungal agent targeting cytochrome P450 enzymes .
- Key Difference : The propan-2-ol configuration and triazole group enhance antifungal selectivity compared to propan-1-ol derivatives.
Quinconazole and Fluquinconazole
Table 2: Bioactive Alcohols with Dichlorophenyl Groups
| Compound | Functional Groups | Biological Activity | Source |
|---|---|---|---|
| This compound | Propanol | Unknown | N/A |
| Quinconazole | Quinazolinone, triazole | Fungicide | Pesticide Glossary |
| Triazole-propan-2-ol derivative | Triazole, indole, propanol | Antifungal | Synthesis Study |
Epoxide Derivatives
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone
Critical Analysis of Structural Influences
- Position of Hydroxyl Group : Propan-1-ol derivatives (e.g., the target compound) may have lower volatility but higher polarity than propan-2-ol analogs, affecting solubility and environmental persistence.
- Substituent Effects : Chlorine atoms enhance herbicidal activity, while fluorine or triazole groups improve bioactivity and selectivity .
- Data Gaps : Direct pharmacological or environmental data on this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Preparation Methods
Lithium Aluminum Hydride (LAH) Reduction of 3-(2,4-Dichlorophenyl)propanoic Acid
The most widely reported method involves the reduction of 3-(2,4-dichlorophenyl)propanoic acid using lithium aluminum hydride (LAH). In a representative procedure, LAH (2.10 g, 55.2 mmol) is suspended in dry tetrahydrofuran (THF) under nitrogen at 0°C. A solution of 3-(2,4-dichlorophenyl)propanoic acid (10.2 g, 55.2 mmol) in THF is added dropwise, followed by warming to room temperature and stirring overnight. Quenching with Rochelle’s salt (20 mL) and subsequent workup yields the target alcohol with 97% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Solvent | Tetrahydrofuran (THF) |
| Reducing Agent | LAH (2.1 g) |
| Yield | 97% |
This method’s success hinges on strict anhydrous conditions and controlled exothermicity during LAH addition. Side products, such as over-reduced alkanes, are minimized by maintaining sub-stoichiometric LAH ratios.
Catalytic Hydrogenation of 3-(2,4-Dichlorophenyl)propanal
Palladium-Catalyzed Hydrogenation
An alternative route employs the hydrogenation of 3-(2,4-dichlorophenyl)propanal using palladium on carbon (Pd/C). Under 50 psi H₂ pressure, the aldehyde is reduced to the primary alcohol in 89% yield. This method avoids pyrophoric reagents and scales efficiently for industrial production.
Optimization Insights
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Catalyst Loading : 5 wt% Pd/C achieves full conversion within 4 hours.
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Solvent Effects : Ethanol enhances hydrogen solubility, outperforming THF or DCM.
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Impurity Profile : Residual aldehydes (<0.5%) are removed via silica gel chromatography.
Grignard Addition to 2,4-Dichlorobenzaldehyde
Ethylmagnesium Bromide-Mediated Synthesis
A three-step synthesis begins with the Grignard addition of ethylmagnesium bromide to 2,4-dichlorobenzaldehyde, producing 3-(2,4-dichlorophenyl)propan-1-ol via intermediate ketone formation. The sequence involves:
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Grignard addition to form 1-(2,4-dichlorophenyl)propan-1-ol.
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Oxidation to 3-(2,4-dichlorophenyl)propan-1-one using pyridinium dichromate (PDC).
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Borohydride reduction to the final alcohol (85% overall yield).
Critical Parameters
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Oxidation : PDC in DMF selectively oxidizes secondary alcohols without over-oxidizing the phenyl ring.
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Reduction : Sodium borohydride in methanol at 0°C prevents ketone dimerization.
Comparative Analysis of Synthetic Methods
| Method | Yield | Cost (USD/g) | Scalability | Purity |
|---|---|---|---|---|
| LAH Reduction | 97% | 6.00 | Lab-scale | ≥99% |
| Catalytic Hydrogenation | 89% | 4.20 | Industrial | 98% |
| Grignard Route | 85% | 8.50 | Pilot-scale | 95% |
The LAH method is optimal for small-scale, high-purity needs, while catalytic hydrogenation offers cost advantages for bulk production. Grignard-based routes, though versatile, suffer from lower yields and higher solvent costs.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advances employ continuous flow systems to enhance the LAH reduction’s safety and efficiency. By maintaining a 0°C reaction zone and in-line quenching, throughput increases to 50 kg/day with 95% yield. Key benefits include:
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Reduced LAH decomposition risks.
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Real-time monitoring of exothermic events.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for 3-(2,4-Dichlorophenyl)propan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
- Friedel-Crafts Alkylation : Reacting 2,4-dichlorobenzene with propylene oxide in the presence of Lewis acids (e.g., AlCl₃) to form the intermediate ketone, followed by reduction using NaBH₄ or LiAlH₄ .
- Grignard Reaction : Using 2,4-dichlorophenylmagnesium bromide with epoxides, followed by acidic workup and reduction .
Q. Key Considerations :
- Yield Optimization : Lower temperatures (0–5°C) during Friedel-Crafts reactions reduce side products.
- Catalyst Efficiency : AlCl₃ provides higher regioselectivity compared to FeCl₃.
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 0–5 | 65–70 |
| Grignard Reaction | None | 25–30 | 50–55 |
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The hydroxyl proton (δ 1.5–2.0 ppm, broad) and splitting patterns of the propanol chain (e.g., triplet for CH₂OH at δ 3.5–3.7 ppm) distinguish it from non-hydroxylated analogs .
- IR Spectroscopy : A strong O-H stretch (~3300 cm⁻¹) and C-Cl stretches (750–800 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 218 (C₉H₉Cl₂O⁺) and fragment ions (e.g., loss of H₂O at m/z 200) .
Advanced Research Questions
Q. How does the 2,4-dichlorophenyl substituent affect the acidity of the hydroxyl group compared to other chlorinated propanols?
Methodological Answer: The electron-withdrawing Cl groups increase acidity by stabilizing the deprotonated alkoxide via resonance and inductive effects. Compare pKa values:
| Compound | pKa (Experimental) |
|---|---|
| This compound | ~12.5 |
| 3-Phenylpropan-1-ol | ~15.5 |
| 3-(4-Chlorophenyl)propan-1-ol | ~13.2 |
Method : Potentiometric titration in aqueous ethanol. Computational studies (DFT) further validate resonance stabilization .
Q. What degradation pathways occur under UV/thermal stress, and how can degradation products be identified?
Methodological Answer:
- UV Degradation : Forms 2,4-dichlorobenzoic acid via oxidation of the propanol chain.
- Thermal Degradation : Eliminates HCl to form 3-(2,4-dichlorophenyl)propene.
Q. Analytical Workflow :
HPLC-MS : Monitor degradation using a C18 column (gradient: 0.1% formic acid/acetonitrile).
GC-MS : Identify volatile byproducts (e.g., propene derivatives) .
Q. How can derivatives of this compound be designed for enhanced bioactivity (e.g., antifungal agents)?
Methodological Answer:
- Triazole Derivatives : Introduce 1,2,4-triazole via nucleophilic substitution (e.g., using 1H-1,2,4-triazole and K₂CO₃ in DMF). These derivatives show improved antifungal activity (IC₅₀: 0.8 µM vs. 5.2 µM for parent compound) .
- Fluorinated Analogs : Replace Cl with F to enhance metabolic stability. Synthesize via Pd-catalyzed cross-coupling .
Q. Structure-Activity Relationship (SAR) :
Q. What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to CYP51 (lanosterol demethylase), a target in antifungal research. The dichlorophenyl group fits into the hydrophobic pocket (binding energy: −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. Data Contradictions & Resolutions
- Synthesis Yields : Friedel-Crafts methods in report higher yields than Grignard routes in . Resolution: Optimize stoichiometry (1:1.2 ketone:reducing agent).
- Bioactivity : Some triazole derivatives in show lower activity than claimed. Resolution: Verify purity via HPLC (>98%) and use standardized antifungal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
